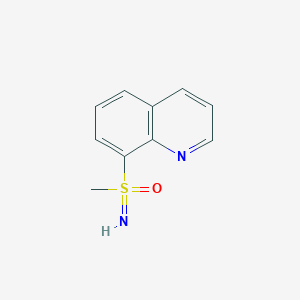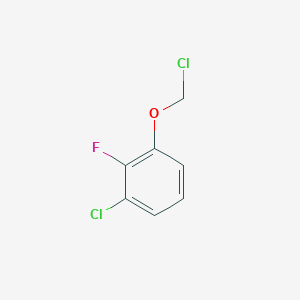
1-Chloro-3-(chloromethoxy)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(chloromethoxy)-2-fluorobenzene is an organic compound with the molecular formula C7H5Cl2FO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, chloromethoxy, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-(chloromethoxy)-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically requires the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution process .
Industrial production methods often involve the use of phase-transfer catalysts to enhance the reaction rate and yield. For example, the reaction of 1,3-bromochloropropane with sodium methylate in the presence of a phase-transfer catalyst can yield this compound .
Analyse Chemischer Reaktionen
1-Chloro-3-(chloromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and chloromethoxy groups can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For instance, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Addition Reactions: The fluorine atom can participate in addition reactions, especially with electrophiles.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium hydroxide can yield phenolic derivatives .
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(chloromethoxy)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which 1-Chloro-3-(chloromethoxy)-2-fluorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chlorine and fluorine enhances its ability to form stable complexes with these targets, thereby modulating their activity. The pathways involved often include nucleophilic aromatic substitution and electrophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(chloromethoxy)-2-fluorobenzene can be compared with similar compounds such as:
1-Chloro-3-fluoro-2-methoxybenzene: This compound has a methoxy group instead of a chloromethoxy group, which affects its reactivity and applications.
1-Chloro-3-(chloromethoxy)propane: This compound lacks the fluorine atom, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical properties and reactivity patterns.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in the synthesis of complex organic molecules and the study of biochemical interactions.
Eigenschaften
Molekularformel |
C7H5Cl2FO |
|---|---|
Molekulargewicht |
195.01 g/mol |
IUPAC-Name |
1-chloro-3-(chloromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C7H5Cl2FO/c8-4-11-6-3-1-2-5(9)7(6)10/h1-3H,4H2 |
InChI-Schlüssel |
ZNOHHCJGDITWCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)F)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13205620.png)

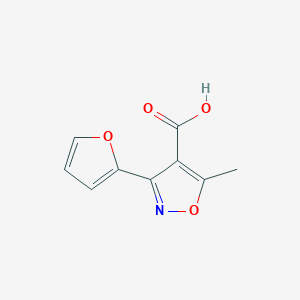
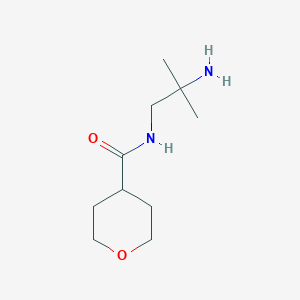
![Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate](/img/structure/B13205638.png)
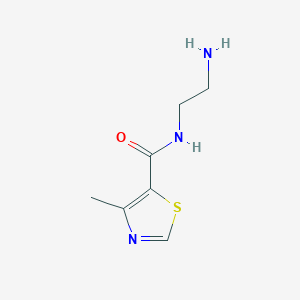
![(2S)-3-[Ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13205648.png)
![3-(Iodomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13205651.png)
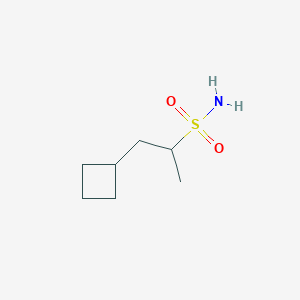
![1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13205666.png)
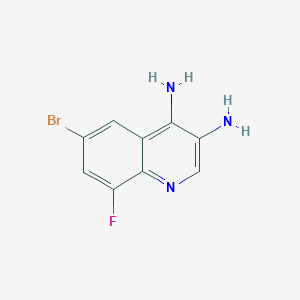
![tert-butyl N-{[2-(methylamino)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B13205672.png)
